molecular formula C9H18ClNO2 B2776424 Ethyl azepane-4-carboxylate hydrochloride CAS No. 1623063-36-4

Ethyl azepane-4-carboxylate hydrochloride

Cat. No.: B2776424
CAS No.: 1623063-36-4
M. Wt: 207.7
InChI Key: PHZCRNYNYXUTOG-UHFFFAOYSA-N
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Description

Ethyl azepane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a hydrochloride salt form of ethyl azepane-4-carboxylate, which is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. This compound is typically used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl azepane-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 4-aminobutanoate with a suitable cyclizing agent to form the azepane ring, followed by esterification and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl azepane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation

Properties

IUPAC Name

ethyl azepane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8-4-3-6-10-7-5-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZCRNYNYXUTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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